[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a base to form the thiazole ring. The final step involves the condensation of the thiazole derivative with aniline under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Methoxyphenyl)thiazol-2-yl]-3-(pyrrolidin-1-yl)propionamide
- 4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets [4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C22H18N2OS |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N,3-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18N2OS/c1-25-20-14-12-17(13-15-20)21-16-26-22(23-18-8-4-2-5-9-18)24(21)19-10-6-3-7-11-19/h2-16H,1H3 |
InChI Key |
WSOOFVQQOJRHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.